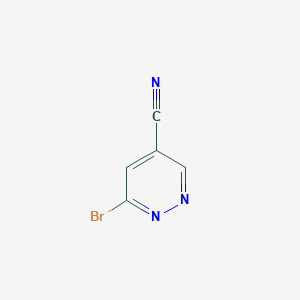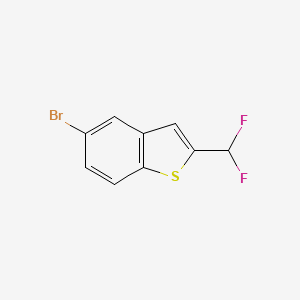
2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethoxy-5-methylbenzene-1-sulfonyl chloride, also known as DMMSC, is a sulfonyl chloride compound that is widely used in laboratory experiments for its various scientific applications. It is a colorless, volatile liquid with a pungent odor, and is soluble in water, alcohol, and ether. DMMSC has a wide range of uses in organic synthesis, as a reagent for the preparation of sulfonamides, sulfonate esters, and sulfonamido-esters, and as a catalyst for the synthesis of polymers. In addition, DMMSC has been used in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
科学的研究の応用
2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride is used in a variety of scientific research applications, such as in the synthesis of polymers and in the synthesis of pharmaceuticals and agrochemicals. 2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride has been used in the synthesis of polymers, such as poly(ethylene oxide), poly(vinyl chloride), and poly(acrylonitrile), as well as in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride has also been used in the synthesis of sulfonamides, sulfonate esters, and sulfonamido-esters.
作用機序
2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride acts as a catalyst in the synthesis of polymers and other chemicals. In the synthesis of polymers, 2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride acts as a Lewis acid, which facilitates the formation of a covalent bond between the monomers, allowing the polymerization reaction to occur. In the synthesis of sulfonamides, 2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride acts as a nucleophile and reacts with the sulfonyl halide to form the desired sulfonamide.
Biochemical and Physiological Effects
2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride is a relatively non-toxic compound, with an LD50 of more than 2000 mg/kg in rats. However, it is an irritant to the skin and eyes, and can cause respiratory irritation if inhaled. In addition, it can cause skin sensitization in some individuals.
実験室実験の利点と制限
The main advantages of using 2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride in laboratory experiments are its low cost and its wide range of applications. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, 2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride is a volatile compound, and should be handled with care, as it can cause irritation to the skin and eyes.
将来の方向性
There are a number of potential future directions for the use of 2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride in laboratory experiments. One potential direction is the development of new methods for the synthesis of polymers and other specialty chemicals. Another potential direction is the development of new methods for the synthesis of pharmaceuticals and agrochemicals. Additionally, 2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride could be used as a catalyst for the synthesis of other compounds, such as peptides, proteins, and small molecules. Finally, 2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride could be used to develop new methods for the synthesis of sulfonamides, sulfonate esters, and sulfonamido-esters.
合成法
2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride is synthesized using a method known as the Friedel-Crafts acylation reaction. In this method, an aromatic compound is reacted with an acyl halide in the presence of an acid catalyst, such as aluminum chloride. The reaction produces an aromatic acyl chloride, which is then reacted with a sulfonate to produce 2,4-dimethoxy-5-methylbenzene-1-sulfonyl chloride. This reaction is generally carried out at a temperature of 80-100°C, and the reaction is complete within 2-3 hours.
特性
IUPAC Name |
2,4-dimethoxy-5-methylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S/c1-6-4-9(15(10,11)12)8(14-3)5-7(6)13-2/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJQYBIPOJGXFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)OC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-5-methylbenzene-1-sulfonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H,3H-furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B6618236.png)






![5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6618299.png)



![{spiro[2.3]hexan-4-yl}methanol](/img/structure/B6618342.png)
